Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazine compounds.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine alcohols .
Scientific Research Applications
Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chloropyrazin-2-yl)acetate
- Methyl 5-chloropyrazine-2-carboxylate
- 1-(5-Chloropyrazin-2-yl)ethanone
Uniqueness
Ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClF2N2O2 |
---|---|
Molecular Weight |
236.60 g/mol |
IUPAC Name |
ethyl 2-(5-chloropyrazin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H7ClF2N2O2/c1-2-15-7(14)8(10,11)5-3-13-6(9)4-12-5/h3-4H,2H2,1H3 |
InChI Key |
PGTRFFXFJGOKJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=N1)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.